5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol
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Overview
Description
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a heterocyclic compound that belongs to the class of oxazoloindoles. This compound is characterized by its unique structure, which includes an indole ring fused with an oxazole ring. The presence of both nitrogen and oxygen atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylindole with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a strong acid like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoloindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoloindole analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoloindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 2-phenylindole and 5-methylindole share structural similarities with 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol.
Oxazole Derivatives: Compounds such as 2-phenyl-oxazole and 5-methyl-oxazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both indole and oxazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
144298-65-7 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methyl-2-phenyl-6,7-dihydropyrrolo[3,2-f][1,3]benzoxazol-7-ol |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-14(19)11-7-12-15(8-13(11)18)20-16(17-12)10-5-3-2-4-6-10/h2-8,14,19H,9H2,1H3 |
InChI Key |
QHZOQRTZLIDTTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC3=C(C=C21)OC(=N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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